2,6-Dichloro-3-pyridylamine
Description
3-Amino-2,6-dichloropyridine (CAS RN: 62476-56-6) is a halogenated pyridine derivative with the molecular formula C₅H₄Cl₂N₂ and a molecular weight of 163.00 g/mol . It is a white to buff crystalline solid with a melting point of 122–123°C . The compound is classified as an irritant (risk code: Xi) and is used primarily as an intermediate in pharmaceutical and agrochemical synthesis. Its structure features a pyridine ring substituted with two chlorine atoms at positions 2 and 6 and an amino group at position 3, which confers distinct electronic and steric properties .
Properties
IUPAC Name |
2,6-dichloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVZSRZTBDMYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211515 | |
| Record name | 2,6-Dichloro-3-pyridylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62476-56-6 | |
| Record name | 2,6-Dichloro-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62476-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-pyridylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062476566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-3-pyridylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-3-pyridylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
Chlorination proceeds via electrophilic aromatic substitution (EAS), where the electron-donating amino group at position 3 activates the ring toward electrophilic attack. The ortho and para positions relative to the amino group (positions 2, 4, and 6) become susceptible to chlorination. However, steric and electronic factors favor dichlorination at positions 2 and 6, as the para position (4) is less accessible due to steric hindrance from the amino group.
Industrial-scale implementations typically employ gaseous chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), at elevated temperatures (80–120°C). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the amino group. Post-reaction purification involves recrystallization from aqueous ethanol or methanol, yielding the product in >85% purity.
Industrial Optimization
Large-scale production requires precise control over chlorine stoichiometry to avoid over-chlorination. Excess chlorine may lead to trichlorinated byproducts, necessitating costly separation steps. Modern facilities utilize continuous-flow reactors to enhance mixing and heat transfer, achieving yields of 70–75% on multi-kilogram scales. Environmental concerns associated with chlorine gas usage have spurred research into alternative chlorinating agents, such as sulfuryl chloride (SO₂Cl₂), though these remain less cost-effective for industrial applications.
Nitration-Reduction of 2,6-Dichloropyridine
An alternative synthesis begins with 2,6-dichloropyridine, introducing a nitro group at position 3 followed by reduction to the amine. This two-step approach avoids handling chlorine gas but requires careful optimization of nitration regioselectivity.
Nitration at Position 3
Nitration of 2,6-dichloropyridine presents a regiochemical challenge, as the electron-withdrawing chlorine atoms deactivate the ring and direct electrophiles to meta positions. Despite this, concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates position 3, achieving >90% regioselectivity. The nitro group’s electron-withdrawing nature further stabilizes the intermediate arenium ion, favoring substitution at the less hindered 3-position.
Reduction of the Nitro Group
The nitro intermediate is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or iron powder in hydrochloric acid. Hydrogenation at 50–60°C and 3–5 bar pressure affords 3-amino-2,6-dichloropyridine in 80–85% yield. Iron-mediated reduction, while cheaper, generates significant iron oxide waste, complicating purification.
Comparative Analysis of Synthesis Methods
The table below contrasts the two methods across critical parameters:
| Parameter | Direct Chlorination of 3-Aminopyridine | Nitration-Reduction of 2,6-Dichloropyridine |
|---|---|---|
| Starting Material | 3-Aminopyridine | 2,6-Dichloropyridine |
| Reagents | Cl₂, FeCl₃ | HNO₃, H₂SO₄, H₂/Pd-C |
| Reaction Steps | 1 | 2 |
| Yield | 70–75% | 65–70% |
| Purification | Recrystallization | Column chromatography |
| Scalability | Industrial-friendly | Lab-scale preferred |
| Environmental Impact | High (Cl₂ usage) | Moderate (acid waste) |
Cost and Scalability
Direct chlorination dominates industrial production due to fewer synthetic steps and lower raw material costs. However, stringent safety protocols for chlorine handling increase operational expenses. The nitration-reduction route, though less scalable, is favored in research settings for its avoidance of gaseous chlorine.
Byproduct Formation
Over-chlorination in the first method generates 2,3,6-trichloropyridine, necessitating recrystallization or distillation for removal. In the second method, incomplete nitration yields 2,6-dichloro-3-nitropyridine alongside positional isomers, requiring chromatographic separation.
Mechanistic Insights and Reaction Optimization
Role of Substituents in Regioselectivity
Steric and electronic factors critically influence substitution patterns. In the nitration step, the chlorine atoms at positions 2 and 6 create a steric environment that favors nitration at position 3. Computational studies indicate that the nitro group’s electron-withdrawing effect stabilizes the transition state at this position, overriding the meta-directing influence of the chlorines.
Catalyst Development
Recent advances in catalytic systems aim to improve the efficiency of both methods. For chlorination, immobilized FeCl₃ on silica gel reduces catalyst loading by 40% while maintaining selectivity. In hydrogenation, bimetallic Pd-Ni catalysts enhance nitro group reduction rates, achieving turnover numbers (TON) exceeding 10,000.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,6-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Hydrogen peroxide is often used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the nitro derivatives.
Major Products Formed:
Substituted Pyridines: Various substituted pyridines can be formed depending on the reagents and conditions used.
Oxidized or Reduced Derivatives: Different oxidized or reduced forms of the compound can be obtained through specific reactions.
Scientific Research Applications
Pharmaceutical Synthesis
3-Amino-2,6-dichloropyridine is extensively used in synthesizing various pharmaceutical compounds. It serves as a key intermediate in the production of:
- Anti-inflammatory agents
- Antibiotics
- Antifungals
For instance, it has been involved in synthesizing derivatives that exhibit significant biological activities, such as dopamine D2 receptor antagonists, which are crucial in developing antiemetic therapies .
Synthesis of Heterocyclic Compounds
The compound is instrumental in creating heterocyclic compounds like quinolines and pyrimidines. These derivatives are vital in medicinal chemistry due to their diverse pharmacological profiles. The ability to modify the pyridine ring allows for the introduction of various functional groups, enhancing biological activity .
Material Science
3-Amino-2,6-dichloropyridine finds applications in material science, particularly in the development of:
- Organic Light Emitting Diodes (OLEDs) : Its properties contribute to the efficiency and stability of OLED materials.
- Catalysts : It acts as a precursor for catalysts used in various chemical reactions.
- Nanomaterials : The compound can be utilized to synthesize nanomaterials with specific properties for applications in electronics and optics .
Dyes and Fluorescent Probes
The compound is also employed in producing dyes and fluorescent probes, which are essential in biochemical assays and imaging techniques. Its ability to absorb and emit light makes it suitable for applications in diagnostics and research .
Case Study 1: Synthesis of Dopamine Antagonists
A notable study demonstrated the synthesis of a potent dopamine D2 receptor antagonist from 3-amino-2,6-dichloropyridine. The process involved multiple steps, including nucleophilic substitutions and regioselective reactions that highlighted the compound's utility in developing new therapeutic agents .
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Nucleophilic Substitution | DMF at -30 °C | 64% |
| 2 | Methoxylation | THF at 5 °C | Quantitative |
| 3 | Bromination | Alkaline Hydrolysis | 67% |
This synthesis pathway illustrates how modifying the pyridine ring can lead to compounds with enhanced pharmacological properties.
Case Study 2: Development of Antifungal Agents
Another research project utilized 3-amino-2,6-dichloropyridine to create antifungal agents by introducing various substituents on the pyridine ring. The resulting compounds were tested against common fungal strains, showing promising antifungal activity that warrants further investigation for clinical applications .
Mechanism of Action
The mechanism of action of 3-Amino-2,6-dichloropyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups attached to it . The presence of chlorine atoms and the amino group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Amino-2,6-dichloropyridine with key analogs, focusing on structural features, physicochemical properties, reactivity, and applications.
Biological Activity
3-Amino-2,6-dichloropyridine (ADC) is a chlorinated pyridine derivative characterized by the presence of an amino group and two chlorine atoms on the pyridine ring. Its molecular formula is CHClN, with a molecular weight of 163.00 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
ADC interacts with biological targets primarily through hydrogen bonding and pi-stacking interactions , which are typical for pyridine derivatives. These interactions facilitate binding to various enzymes and receptors, potentially modulating their activity and influencing metabolic pathways.
Anticancer Properties
Research indicates that ADC derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that certain ADC analogs can inhibit the growth of hepatocellular carcinoma (HCC) cells, suggesting a potential role in cancer therapy . The structure-activity relationship (SAR) studies reveal that modifications to the ADC structure can enhance its efficacy against cancer cells.
Anti-inflammatory Effects
ADC has also been investigated for its anti-inflammatory properties. In vitro studies show that ADC derivatives can inhibit nitric oxide (NO) production, a key mediator in inflammatory responses. The most potent analogs reported had IC50 values around 3.24 μM, indicating strong anti-inflammatory potential .
Study 1: Antiproliferative Activity
A study conducted on a series of 3-amino-thieno[2,3-b]pyridine derivatives, which included ADC as a reference compound, showed that these derivatives exhibited potent antiproliferative activities against HCC cells. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Study 2: Inhibition of Nitric Oxide Production
In another study focused on anti-inflammatory effects, ADC and its analogs were tested for their ability to inhibit NO production in macrophages. The results indicated that specific modifications to the ADC structure could significantly increase its inhibitory effects on NO synthesis, thus providing insights into developing new anti-inflammatory agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-2,6-dichloropyridine | Amino group + two chlorine atoms | Anticancer, anti-inflammatory |
| 2,6-Dichloropyridine | Lacks amino group | Less reactive; limited biological activity |
| 3-Amino-2-chloropyridine | One chlorine atom | Different reactivity; potential applications |
| 2,3-Dichloropyridine | Chlorine atoms at different positions | Variations in chemical behavior |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-amino-2,6-dichloropyridine, and how do reaction conditions influence yield?
- Methodology : A common route involves nitration and amination of 2,6-dichloropyridine. For example, nitration at 0–5°C with fuming HNO₃/H₂SO₄ followed by amination with NH₃/MeOH under reflux yields intermediates that can be further functionalized . Purity (>97%) is achievable via recrystallization in ethanol/water .
- Critical Factors : Temperature control during nitration prevents byproducts like 3-nitro isomers. Excess ammonia and reaction time (>12 h) improve amination efficiency .
Q. How can the purity and identity of 3-amino-2,6-dichloropyridine be verified experimentally?
- Methodology :
- Melting Point : Pure samples exhibit mp 122–123°C . Deviations suggest impurities (e.g., residual solvents or isomers).
- Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 6.85 (d, 1H, H4), 8.25 (s, 2H, NH₂). LC-MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 163.00 .
- Validation : Cross-check with HPLC (C18 column, MeOH/H₂O mobile phase) to resolve positional isomers (e.g., 4-amino-2,6-dichloropyridine) .
Q. What are the primary reactivity patterns of 3-amino-2,6-dichloropyridine in nucleophilic substitution reactions?
- Methodology : The amino group directs electrophilic substitution at the 4-position, while chlorine at C2/C6 undergoes displacement. For example:
- Amination : React with KNH₂/NH₃ to yield 2,6-diamino derivatives.
- Hydrolysis : Under acidic conditions (HCl, 100°C), C2/C6-Cl can be replaced with OH .
Advanced Research Questions
Q. How can regioselective functionalization of 3-amino-2,6-dichloropyridine be achieved for targeted drug intermediates?
- Methodology :
- C4 Modification : Use Pd-catalyzed C–H borylation (e.g., with B₂Pin₂) to introduce boronate esters, enabling Suzuki-Miyaura couplings .
- Derivatization : Methyl ester formation at C4 via carboxylation (CO₂, CuCl₂) produces methyl 3-amino-2,6-dichloropyridine-4-carboxylate (CAS 883107-62-8), a precursor for bioactive molecules .
- Challenges : Borylation attempts under basic conditions (KOH/THF) may fail; alternative protocols (e.g., Ir catalysis) are recommended .
Q. What computational tools can predict the electronic properties of 3-amino-2,6-dichloropyridine to guide catalyst design?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to map electrostatic potentials, highlighting nucleophilic sites (e.g., amino group) and electrophilic regions (C4) .
- HOMO-LUMO Analysis : Predict reactivity in cross-coupling reactions; LUMO energy (~-1.8 eV) correlates with electrophilicity at C2/C6 .
- Validation : Compare computed NMR shifts with experimental data to refine models .
Q. How do structural isomers (e.g., 4-amino-2,6-dichloropyridine) differ in reactivity, and how can they be distinguished analytically?
- Methodology :
- Synthesis : 4-Amino isomers are synthesized via selective nitration of 2,6-dichloropyridine at C4, followed by reduction .
- Differentiation : Use ¹³C NMR (DMSO-d₆): 3-amino isomer shows C3 at δ 148 ppm (vs. δ 152 ppm for 4-amino) due to anisotropic effects .
- Applications : Isomer purity impacts pharmacological activity; HPLC with UV detection (λ = 254 nm) resolves mixtures .
Q. What strategies mitigate side reactions during large-scale synthesis of 3-amino-2,6-dichloropyridine?
- Methodology :
- Process Optimization : Use flow chemistry to control exothermic nitration steps and reduce decomposition .
- Byproduct Analysis : GC-MS monitors chlorinated byproducts (e.g., 2,6-dichloro-3-nitropyridine); silica gel chromatography removes them .
- Scale-Up Challenges : Solvent recovery (e.g., MeOH) and waste management (NH₃ scrubbing) are critical for sustainability .
Data Contradictions and Troubleshooting
Q. Why might C–H borylation of 3-amino-2,6-dichloropyridine fail under standard conditions?
- Evidence : A study using KOH/THF at RT showed no reaction, attributed to insufficient activation of the C4 position .
- Solutions :
- Switch to Ir catalysts (e.g., [Ir(COD)OMe]₂) with dtbpy ligands for enhanced regioselectivity.
- Pre-functionalize the amino group (e.g., as a trifluoroacetamide) to modulate electronic effects .
Q. How can conflicting melting point data for 3-amino-2,6-dichloropyridine be resolved?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
